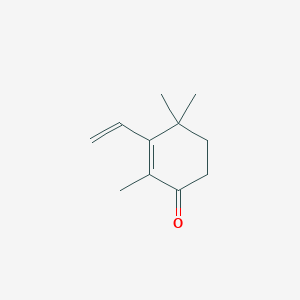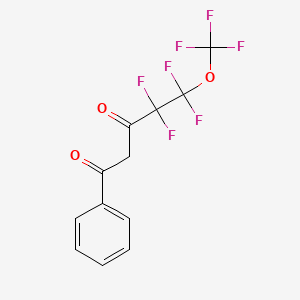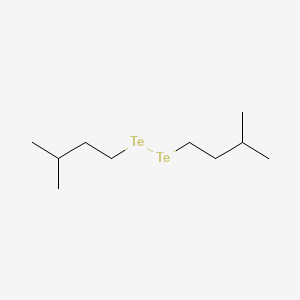
Bis(3-methylbutyl)ditellane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.
化学反応の分析
Types of Reactions
Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.
Substitution: The tellurium atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.
Reduction: Elemental tellurium and 3-methylbutyl derivatives.
Substitution: Various organotellurium halides.
科学的研究の応用
Bis(3-methylbutyl)ditellane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- Bis(2-pyridyl)ditellane
- Bis(2-methylbutyl)ditellane
- Bis(3-methylbutyl)disulfide
Uniqueness
Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
特性
| 79971-81-6 | |
分子式 |
C10H22Te2 |
分子量 |
397.5 g/mol |
IUPAC名 |
3-methyl-1-(3-methylbutylditellanyl)butane |
InChI |
InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
VSLBKRLRAHDYCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[Te][Te]CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




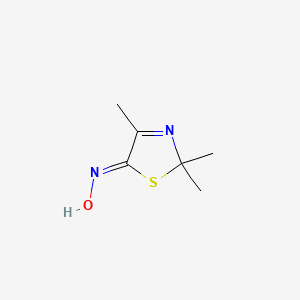
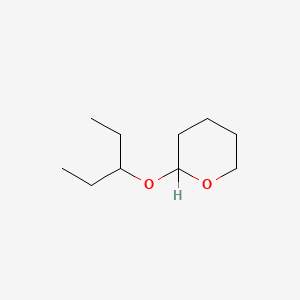
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)

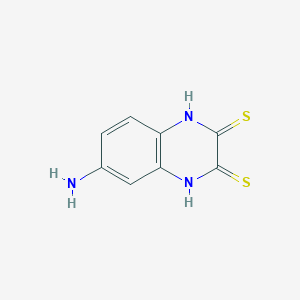
phosphane](/img/structure/B14416070.png)
